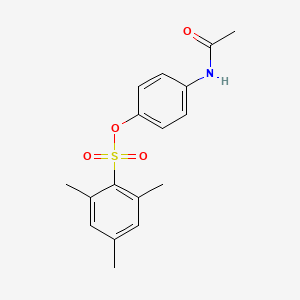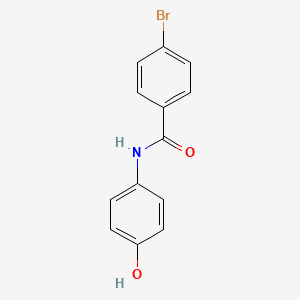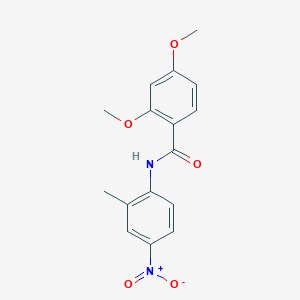![molecular formula C22H29N5O2 B5090306 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5090306.png)
2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of pyrimidine derivatives that have been shown to possess potent inhibitory activity against various kinases, making it an attractive candidate for drug development.
作用機序
The mechanism of action of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine involves the inhibition of various kinases that are involved in the regulation of immune response and cell proliferation. The compound selectively binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This inhibition leads to the suppression of immune response and cell proliferation, which is beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has been shown to possess several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, suppression of T-cell activation, and inhibition of cytokine production. The compound has also been shown to possess anti-inflammatory properties, which is beneficial in the treatment of autoimmune disorders. 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
実験室実験の利点と制限
One of the main advantages of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine is its potent inhibitory activity against various kinases, making it an attractive candidate for drug development. The compound has also been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of autoimmune disorders. However, one of the limitations of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine is its selectivity towards specific kinases, which may limit its therapeutic applications.
将来の方向性
There are several future directions for the research on 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine, including the optimization of its pharmacological properties, the development of novel formulations, and the evaluation of its therapeutic potential in various diseases. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. The development of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine as a therapeutic agent has the potential to revolutionize the treatment of various diseases, including cancer and autoimmune disorders.
合成法
The synthesis of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine involves several steps, starting with the reaction of 4-methyl-6-(1-piperidinyl)pyrimidine with 3-methoxybenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine to yield the final product, 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine. The synthesis method has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has been extensively studied for its therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to selectively inhibit several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune response and cell proliferation. 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has also been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of autoimmune disorders.
特性
IUPAC Name |
(3-methoxyphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-17-15-20(25-9-4-3-5-10-25)24-22(23-17)27-13-11-26(12-14-27)21(28)18-7-6-8-19(16-18)29-2/h6-8,15-16H,3-5,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEDJZFVMHEIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B5090225.png)
![N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5090234.png)
![4-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5090236.png)
![1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B5090238.png)
![2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5090245.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5090248.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine](/img/structure/B5090254.png)
![1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5090258.png)
![5-[(4-ethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5090266.png)



![cyclohexyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5090301.png)
![5-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5090317.png)